molecular formula C11H13NO2 B2401860 (7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane CAS No. 1556097-31-4

(7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane

Cat. No.: B2401860
CAS No.: 1556097-31-4
M. Wt: 191.23
InChI Key: CPINVKYVAZMCNX-JTQLQIEISA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the conditions under which the synthesis was carried out, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, or electron microscopy to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the types of chemical reactions the compound can undergo. This can include reactions with other compounds, decomposition reactions, and redox reactions .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. Techniques such as mass spectrometry or infrared spectroscopy might be used to study these properties .

Scientific Research Applications

Spiro Compounds in Solution Studies

The study of spiro compounds like (7R)-7-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane provides insights into polytopal equilibrium in solutions. Spiroarsoranes, which are structurally related, have been shown to exhibit Delta and Lambda equilibrium, as demonstrated through HPLC and NMR studies. This research is significant in understanding the dynamic behavior of spiro compounds in different environments (Tapia-Benavides et al., 2010).

Synthesis of Novel Spirocycles for Drug Discovery

The synthesis of novel spirocycles, including thia/oxa-azaspiro[3.4]octanes, has been explored for drug discovery applications. These spirocycles are designed to be multifunctional and structurally diverse modules, offering potential in various therapeutic areas (Li et al., 2013).

Aziridination and Cycloaddition Studies

The compound 2,6-Dibenzylidenecyclohexanone and related azaspiro octanes have been studied for their aziridination using 3-acetoxyamino-2-alkylquinazolin-4(3H)-ones. This research provides valuable insights into the chemical reactions and potential applications of azaspiro octanes in synthetic chemistry (Albar et al., 1997).

Electrophilic Amination of C-H-Acidic Compounds

Research has been conducted on the electrophilic amination of C-H-acidic compounds using 1-oxa-2-azaspiro[2.5]octane. This process is crucial for introducing functional groups into molecules, impacting the development of pharmaceuticals and other chemicals (Andreae et al., 1992).

Anti-Tumor and Anti-Angiogenic Activity

A series of azaspiro bicyclic hydantoin derivatives, closely related to this compound, have shown significant anti-tumor and anti-angiogenic activities. Such compounds inhibit VEGF secretion in cancer cells, highlighting their potential in cancer therapy (Basappa et al., 2009).

Chiral Discrimination in Electrocatalysis

Chiral nitroxyl radicals based on azaspiro[5.5]undecane have been used to selectively oxidize enantiomers of 1-phenylethanol. This research demonstrates the application of spiro compounds in chiral discrimination, essential for developing enantioselective catalysts (Kashiwagi et al., 1999).

Synthesis and Stereochemistry of Bicyclic Phosphanes

Bicyclic phosphanes, including 2,8-dioxa-5-aza-1-phosphaIIIbicyclo[3.3.0]octanes, have been studied for their synthesis, stereochemistry, and conformational properties. These studies contribute to our understanding of the structural behavior of bicyclic compounds in various chemical environments (Bonningue et al., 1981).

Heterospirocyclic 2H-Azirin-3-Amines in Peptide Synthesis

Chiral heterospirocyclic 2H-azirin-3-amines have been synthesized and used as synthons in peptide synthesis. This approach demonstrates the utility of spiro compounds in the development of novel amino acid derivatives and peptides (Stamm et al., 2003).

Antibacterial Evaluation of Triaza and Dioxa Aza Spiro Derivatives

Triaza and dioxa aza spiro derivatives have been synthesized and evaluated for their antibacterial activity. This research highlights the potential of spiro compounds in developing new antibacterial agents (Natarajan et al., 2021).

Mechanism of Action

If the compound has biological activity, the mechanism of action would involve studying how the compound interacts with biological systems. This could involve studying its effects on enzymes, cell membranes, or other biological targets .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and other hazards. It may also involve studying how to handle the compound safely and what to do in case of an accident .

Future Directions

This involves speculating on potential future research directions. This could involve potential applications of the compound, or new methods of synthesizing or modifying the compound .

Properties

IUPAC Name

(7R)-7-phenyl-2,5-dioxa-8-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-4-9(5-3-1)10-6-14-11(12-10)7-13-8-11/h1-5,10,12H,6-8H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPINVKYVAZMCNX-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2(O1)COC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NC2(O1)COC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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